molecular formula C16H12BrN3O3 B2851493 2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-26-6

2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2851493
CAS RN: 865286-26-6
M. Wt: 374.194
InChI Key: XYCHLHGFLHXEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide”, there are related compounds that have been synthesized. For instance, in the synthesis of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, the acid was subjected to amide coupling with n-Boc piperazine using HATU as a coupling agent and Hunig’s base . The carboxamide was then subjected to Boc deprotection in an acidic medium .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Bromo-N-(3-methoxyphenyl)benzamide”, has a molecular formula of C14H12BrNO2, an average mass of 306.155 Da, and a monoisotopic mass of 305.005127 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-N-(2-methoxyphenyl)benzamide”, include a density of 1.5±0.1 g/cm3, a boiling point of 343.1±27.0 °C at 760 mmHg, and a molecular formula of C14H12BrNO2 .

Scientific Research Applications

Antiviral Research

2-bromo-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: may have potential applications in antiviral research due to the biological activity of indole derivatives, which are structurally similar. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By exploring the antiviral properties of this compound, researchers can develop new therapeutic agents against viral infections.

Anti-inflammatory and Anticancer Studies

The compound’s structural framework suggests it could be useful in anti-inflammatory and anticancer studies. Indole derivatives, which share a similar benzene ring structure, are known for their anti-inflammatory and anticancer activities . This compound could be synthesized and screened for pharmacological activities in these areas.

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-N-(3-methoxyphenyl)acetamide”, provides information on first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-11-6-4-5-10(9-11)15-19-20-16(23-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCHLHGFLHXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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